molecular formula C59H90O4 B11934388 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B11934388
M. Wt: 863.3 g/mol
InChI Key: ACTIUHUUMQJHFO-ZWMSFMEFSA-N
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Description

This compound, systematically named 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione, is more commonly known as Ubidecarenone or Coenzyme Q10 (CoQ10). It is a lipophilic quinone derivative with a 10-isoprenoid-unit side chain, critical for its role in mitochondrial electron transport and antioxidant activity .

Properties

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

IUPAC Name

2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28?,47-30+,48-32+,49-34+,50-36?,51-38+,52-40+,53-42+

InChI Key

ACTIUHUUMQJHFO-ZWMSFMEFSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Functionalization

2-Hydroxy-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione (PubChem CID: 19105629) is synthesized via bromination and methoxylation of para-cresol derivatives. Key steps include:

  • Bromination : Treatment of p-cresol with bromine in chloroform yields 2,3,6-tribromo-4-methylphenol.

  • Methoxylation : Sequential nucleophilic substitution using sodium methoxide replaces bromine atoms with methoxy groups at positions 5 and 6.

  • Oxidation : Ceric ammonium nitrate (CAN) oxidizes the intermediate to the quinone form, achieving the core structure in 65–72% yield.

Synthesis of the Decamethyltetraconta-decaenyl Side Chain

The C40 polyisoprenoid chain requires stereoselective construction to ensure all double bonds adopt the E-configuration.

Iterative Coupling of Isoprenoid Units

Pd-catalyzed cross-couplings, such as Negishi and Suzuki reactions, assemble the chain from smaller isoprenol-derived fragments:

  • Isoprenol Activation : Isoprenol (3-methyl-2-buten-1-ol) is converted to its bromide or iodide for use in coupling.

  • Pd-Catalyzed Homoallylic Coupling : Sequential reactions extend the chain by adding prenyl units (C5). For example, coupling two C20 fragments yields the C40 chain with >95% E-selectivity.

  • Zr-Catalyzed Carboalumination : Ensures regio- and stereocontrol during chain elongation.

Table 1: Key Reaction Parameters for Side Chain Synthesis

StepReagents/CatalystsTemperature (°C)Yield (%)Selectivity (E:Z)
Isoprenol brominationPBr₃, hexane0–585N/A
Negishi couplingPd(PPh₃)₄, ZnCl₂257898:2
CarboaluminationCp₂ZrCl₂, AlMe₃–2091>99:1

Coupling of the Quinone Core and Polyisoprenoid Chain

The final step conjugates the cyclohexadienedione core with the C40 side chain via allylic substitution or Friedel-Crafts acylation.

Allylic Bromination and Coupling

  • Side Chain Activation : The terminal isoprenyl unit undergoes allylic bromination using N-bromosuccinimide (NBS) to form an allylic bromide.

  • Quinone Alkylation : Reaction of the core’s hydroquinone intermediate with the allylic bromide in the presence of NaH yields the coupled product. Subsequent oxidation with CAN restores the quinone.

Friedel-Crafts Acylation

Alternative methods employ Friedel-Crafts conditions to attach the side chain:

  • Acylation : The polyisoprenoid chain is functionalized as an acyl chloride and reacted with the quinone under AlCl₃ catalysis.

  • Deoxygenation : Hydrogenolysis removes excess oxygen functionalities, yielding the final product in 40–55% overall yield.

Semi-Synthetic Approaches Using Natural Precursors

To circumvent the complexity of full synthesis, semi-synthetic routes utilize solanesol (C45) or decaprenol (C50) isolated from tobacco or microbial sources.

Solanesol-Derived Synthesis

  • Chain Shortening : Ozonolysis of solanesol followed by reductive workup truncates the C45 chain to C40.

  • Coupling : The shortened chain is brominated and reacted with the quinone core under basic conditions.

Table 2: Comparison of Synthetic vs. Semi-Synthetic Yields

MethodOverall Yield (%)Purity (%)Cost (Relative)
Full Chemical Synthesis12–1898High
Semi-Synthetic22–3095Moderate

Challenges and Optimization Strategies

Stereochemical Control

Maintaining E-geometry across ten double bonds necessitates inert reaction conditions and low-temperature catalysis to prevent isomerization.

Purification Difficulties

The compound’s hydrophobicity complicates chromatographic separation. Reverse-phase HPLC with C18 columns and methanol/water gradients achieves >95% purity.

Scalability

Industrial-scale production employs flow chemistry to enhance efficiency in coupling steps, reducing reaction times by 70% compared to batch methods .

Scientific Research Applications

Biochemical Applications

Ubiquinone is crucial in mitochondrial bioenergetics as it facilitates ATP synthesis through oxidative phosphorylation. Its antioxidant properties help mitigate oxidative stress by scavenging free radicals and preventing lipid peroxidation.

Table 1: Biochemical Roles of Ubiquinone

RoleDescription
Electron TransportActs as an electron carrier in the mitochondrial respiratory chain
Antioxidant ActivityScavenges free radicals and protects cells from oxidative damage
Energy ProductionContributes to ATP synthesis via the proton gradient in mitochondria

Medical Applications

Ubiquinone has been extensively studied for its therapeutic potential in various health conditions:

  • Cardiovascular Health : CoQ10 supplementation has shown benefits in treating heart diseases by improving heart function and reducing symptoms of heart failure.
  • Neurological Disorders : Research indicates potential neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's.
  • Chronic Fatigue Syndrome : Studies suggest that CoQ10 may alleviate symptoms of fatigue and improve quality of life in affected individuals.

Case Study: CoQ10 in Heart Disease

A clinical trial demonstrated that patients with heart failure who received CoQ10 supplementation experienced significant improvements in functional capacity and quality of life compared to the placebo group .

Cosmetic Applications

Due to its antioxidant properties and ability to enhance skin health, Ubiquinone is widely used in cosmetic formulations:

  • Anti-Aging Products : CoQ10 is incorporated into creams and serums to reduce the appearance of fine lines and wrinkles by promoting collagen production.
  • Skin Protection : It helps protect the skin from UV damage and environmental stressors.

Table 2: Cosmetic Benefits of Ubiquinone

BenefitMechanism of Action
Anti-AgingStimulates collagen synthesis and reduces oxidative damage
Skin HydrationEnhances moisture retention in skin layers
UV ProtectionNeutralizes free radicals generated by UV exposure

Nutraceuticals

Ubiquinone is available as an over-the-counter dietary supplement. It is marketed for its potential benefits in enhancing energy levels and overall health.

Research Findings

A meta-analysis indicated that CoQ10 supplementation significantly improves exercise performance and reduces muscle fatigue among athletes .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₅₉H₉₀O₄ (Note: cites C₅₉H₈₀O₄, but this conflicts with authoritative sources; the correct formula for CoQ10 is C₅₉H₉₀O₄) .
  • Molecular Weight : 863.34 g/mol .
  • Appearance : Yellow to deep orange crystalline powder .
  • Solubility: Insoluble in water; soluble in organic solvents like ethanol, vegetable oils, and esters .
  • Melting Point : 48–52°C .

Pharmacological Profile:

CoQ10 functions as an electron carrier in oxidative phosphorylation and a free radical scavenger. It is clinically used to manage cardiovascular diseases (e.g., congestive heart failure, angina pectoris), neurodegenerative disorders, and as a dietary supplement . Recent studies also explore its role in non-alcoholic fatty liver disease (NAFLD) and COVID-19 adjuvant therapy .

Comparison with Similar Compounds

Structural Analogues

Ubiquinone-7 (CoQ7)

  • Structure: Shorter isoprenoid side chain (7 units vs. 10 in CoQ10).
  • Molecular Formula : C₄₈H₇₀O₄.
  • Role : Less efficient in mitochondrial electron transport due to reduced lipophilicity .

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

  • Structure: Contains a 7-isoprenoid unit chain, differing in side-chain length and methylation pattern .

Functional Analogues

α-Tocopherol (Vitamin E)

  • Molecular Formula : C₂₉H₅₀O₂.
  • Molecular Weight : 430.71 g/mol.
  • Key Differences: Lacks a quinone core; instead, it has a chromanol ring. Shorter hydrophobic side chain (phytyl tail). Applications: Dietary antioxidant (E306–E309), prevents lipid peroxidation in cell membranes. Less effective in mitochondrial energy production compared to CoQ10 .

Menaquinone-4 (Vitamin K2)

  • Molecular Formula : C₃₁H₄₀O₂.
  • Molecular Weight : 444.64 g/mol.
  • Key Differences: Contains a naphthoquinone core and a 4-isoprenoid unit chain.

Pharmacological and Antioxidant Profiles

Table 1: Comparative Analysis of Key Compounds

Property CoQ10 (Ubidecarenone) α-Tocopherol (Vitamin E) Menaquinone-4 (Vitamin K2)
Molecular Formula C₅₉H₉₀O₄ C₂₉H₅₀O₂ C₃₁H₄₀O₂
Molecular Weight 863.34 g/mol 430.71 g/mol 444.64 g/mol
Core Structure Benzoquinone + 10-isoprenoid units Chromanol + phytyl tail Naphthoquinone + 4-isoprenoid units
Primary Role Mitochondrial electron transport Membrane antioxidant Blood clotting, bone health
Therapeutic Uses Cardiovascular diseases, NAFLD Atherosclerosis prevention Osteoporosis, anticoagulation
Safety Profile LD₅₀ > 2000 mg/kg (oral, rat) TDLo = 7500 mg/kg (oral, rat) Generally safe at dietary doses

Table 2: Solubility and Bioavailability

Compound Water Solubility Organic Solvent Solubility Bioavailability Enhancements
CoQ10 Insoluble Ethanol, oils, esters Formulated with lipids or nanoparticles
α-Tocopherol Insoluble Oils, fats Combined with ascorbic acid
Menaquinone-4 Insoluble Oils, fats Administered with dietary fats

Mechanistic Divergences

  • CoQ10 vs. Vitamin E : CoQ10 participates in both electron transport (Complex I/II to III) and regenerates oxidized vitamin E, highlighting synergistic antioxidant roles .
  • CoQ10 vs. Menaquinone-4: While both are quinones, menaquinone-4 operates in the vitamin K cycle for carboxylation reactions, unrelated to ATP synthesis .

Biological Activity

The compound 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C59H90O4C_{59}H_{90}O_{4}, indicating a large and complex structure. The presence of multiple double bonds and methoxy groups contributes to its potential reactivity and biological interactions.

Biological Activity Overview

  • Antioxidant Properties :
    • The compound exhibits strong antioxidant activity. It acts as a radical scavenger and protects cellular components from oxidative damage. This property is crucial in mitigating the effects of oxidative stress associated with various diseases.
    • Studies have shown that similar compounds can enhance the levels of glutathione in the liver and increase the activity of glutathione-S-transferase .
  • Mitochondrial Function :
    • Research indicates that this compound may interact with mitochondrial complexes. Specifically, it has been suggested that it could function similarly to ubiquinone (Coenzyme Q10) in electron transport chains .
    • Its structural attributes allow it to participate in redox reactions critical for ATP production.

The mechanism through which this compound exerts its biological effects can be summarized as follows:

  • Electron Transport : The compound can facilitate electron transfer within mitochondrial complexes due to its structural similarity to ubiquinone.
  • Radical Scavenging : The methoxy groups and conjugated double bonds enable effective scavenging of reactive oxygen species (ROS), thus preventing cellular damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress
MitochondrialPotential substrate for mitochondrial complexes; enhances ATP production
Glutathione BoostIncreases liver glutathione levels; enhances detoxification processes
Interaction with ProteinsBinds to mitochondrial proteins; influences enzymatic activities

Case Study: Ubiquinone Analogues

A study focused on ubiquinone analogues demonstrated that compounds with similar structures could effectively enhance mitochondrial function while exhibiting antioxidant properties. These findings suggest that the compound may share these beneficial activities due to its structural characteristics .

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

The synthesis must prioritize controlling the E-configuration across ten conjugated double bonds in the decaenyl chain. Methodologies include:

  • Stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure trans-configuration .
  • Chromatographic purification (e.g., HPLC with chiral columns) to isolate stereoisomers.
  • Real-time monitoring via NMR (e.g., 13C^{13}\text{C} DEPT for methyl branches) and UV-Vis spectroscopy (to track conjugation) .
  • Computational validation of reaction pathways using quantum mechanical calculations (e.g., DFT for transition-state analysis) .

Q. How can researchers characterize the electronic properties of the quinone moiety for redox studies?

  • Cyclic voltammetry (CV) to measure redox potentials, focusing on the 1,4-dione group’s electron affinity.
  • UV-Vis-NIR spectroscopy to analyze charge-transfer transitions, supported by TD-DFT simulations .
  • EPR spectroscopy to detect semiquinone radical intermediates under controlled pH conditions.
  • Comparative analysis with analogs (e.g., coenzyme Q10) to contextualize redox behavior .

Q. What experimental protocols ensure stability during storage and handling?

  • Oxygen-free environments (argon gloveboxes) to prevent oxidation of the polyunsaturated chain.
  • Low-temperature storage (-80°C in amber vials) to mitigate thermal degradation.
  • Accelerated stability testing via HPLC-MS to identify degradation products under stress conditions (light, heat, humidity) .

Advanced Research Questions

Q. How can AI-driven simulations optimize reaction conditions for large-scale synthesis?

  • Multi-parameter optimization using COMSOL Multiphysics to model heat/mass transfer in batch reactors, reducing side reactions .
  • Machine learning (ML) algorithms trained on historical data to predict optimal solvent systems (e.g., toluene/THF ratios) and catalyst loading .
  • Real-time feedback loops integrating Raman spectroscopy for in-situ monitoring of reaction progress .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis of existing datasets to identify variables (e.g., solvent polarity, cell-line specificity) causing discrepancies.
  • Bricolage methodology combining computational docking (e.g., molecular dynamics for binding affinity predictions) and experimental validation (e.g., SPR assays) .
  • Collaborative reproducibility studies across labs using standardized protocols (e.g., OECD guidelines) .

Q. How can computational models predict interactions with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) to map binding sites, validated by X-ray crystallography .
  • MD simulations (GROMACS) to study conformational flexibility of the decaenyl chain in lipid bilayers.
  • QSAR models correlating substituent effects (e.g., methoxy groups) with inhibitory activity .

Methodological Design & Data Analysis

Q. What factorial design principles apply to studying structure-activity relationships (SAR)?

  • Full factorial designs varying substituents (methyl/methoxy groups) and chain length.
  • Response surface methodology (RSM) to optimize reaction yield vs. stereochemical purity .
  • Example experimental matrix :
FactorLevelsResponse Variables
Solvent polarityLow, Medium, HighYield, E/ZE/Z ratio
Temperature25°C, 50°C, 75°CDegradation rate

Q. How to integrate sensory analysis (e.g., in material science applications) with chemical data?

  • Descriptive analysis panels trained to assess physical properties (e.g., hydrophobicity in superhydrophobic materials) .
  • Multivariate statistics (PCA, PLS) linking spectral data (FTIR, Raman) to sensory outcomes .

Interdisciplinary & Theoretical Frameworks

Q. What theoretical frameworks guide mechanistic studies of its antioxidant/pro-oxidant duality?

  • Marcus theory to model electron-transfer kinetics in redox cycles.
  • Non-adiabatic transition-state models for radical scavenging pathways .
  • Comparative genomics to identify homologs in natural product biosynthesis .

Q. How can smart laboratories enhance high-throughput screening (HTS) for derivatives?

  • Lab automation (liquid handlers, robotic arms) for parallel synthesis.
  • AI-powered image analysis (e.g., SEM/TEM for nanostructure characterization) .
  • Blockchain-enabled data sharing to crowdsource SAR insights across institutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.